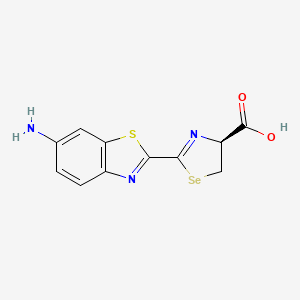

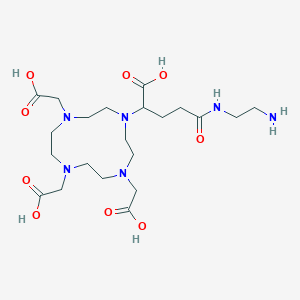

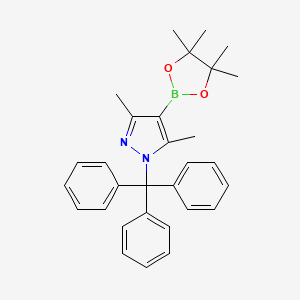

![molecular formula C13H8ClIN2 B6302670 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine CAS No. 1628909-24-9](/img/structure/B6302670.png)

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Chalcones and Oxopyrimidines : The compound has been used in the synthesis of heterosubstituted chalcones and oxopyrimidines. These synthesized compounds have been screened for their antimicrobial activity (Joshi et al., 2012).

C-Nucleoside Derivatives : It's been utilized in the synthesis of novel C-nucleoside derivatives, which involve a sugar moiety attached to the C3 position of an imidazo[1,2-a]pyridine heterocycle (Gudmundsson et al., 1996).

Anti-inflammatory and Analgesic Agents : Certain derivatives of this compound have been synthesized and screened for potential anti-inflammatory and analgesic activity (Farag et al., 2012).

Method for Synthesis of 3-Iodoimidazo[1,2-a]pyridines : A method involving I2O5-mediated iodocyclization cascade has been developed for synthesizing 3-iodoimidazo[1,2-a]pyridines (Zhou et al., 2019).

Regioselective Synthesis : Used in copper-catalyzed synthesis for the regioselective synthesis of iodoimidazo[1,2-a]pyridines (Samanta et al., 2016).

Microwave-Assisted Synthesis : Involved in a microwave-assisted synthesis process for producing imidazo[1,2-a]pyridines and quinolines in an environmentally benign manner (Jadhav et al., 2017).

Biological Screening : Various derivatives have been synthesized and screened for biological activity against bacteria and fungi (Bhuva et al., 2015).

Chemical Synthesis and Modification

Copper-Catalyzed Amination : The compound plays a role in the copper-catalyzed synthesis of pyrido[1,2-a]benzimidazoles, which are of interest in medicinal and materials chemistry (Masters et al., 2011).

Synthesis of Antiviral Agents : Used in the synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, demonstrating significant activity against human cytomegalovirus (Gudmundsson et al., 2003).

Chemoselective Iodination : Involved in the chemoselective iodination of imidazo[1,2-a]pyridines, demonstrating varied reactivity based on different substitution conditions (Zhao et al., 2018).

Efficient Synthesis of 1-Iodoimidazo[1,5-a]pyridines : A method was developed for the iodine-promoted sequential dual oxidative amination and iodination of pyridin-2-ylmethylamines, constructing 1-iodoimidazo[1,5-a]pyridines (Wu et al., 2016).

Zinc Iodide Catalyzed Synthesis : Involved in a zinc iodide catalyzed reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines (Han et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is the VEGFR2 receptors . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is particularly important in the context of tumor growth and development, where angiogenesis can facilitate the supply of nutrients and oxygen to rapidly dividing cancer cells .

Mode of Action

The compound interacts with its target, the VEGFR2 receptors, potentially inhibiting tumor cell growth and angiogenesis . .

Biochemical Pathways

The compound’s interaction with VEGFR2 receptors suggests that it may affect the VEGF signaling pathway . This pathway is critical for angiogenesis and has been implicated in various pathological conditions, including cancer. By inhibiting VEGFR2, the compound could potentially disrupt this pathway, thereby inhibiting angiogenesis and tumor growth .

Result of Action

The compound’s action on VEGFR2 receptors and its potential inhibition of the VEGF signaling pathway suggest that it could have anti-angiogenic and anti-tumor effects . .

properties

IUPAC Name |

2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJUGVYKHDMQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

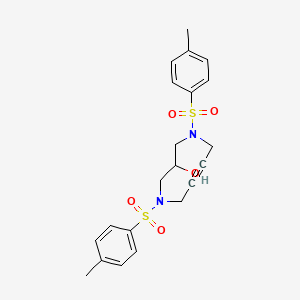

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)

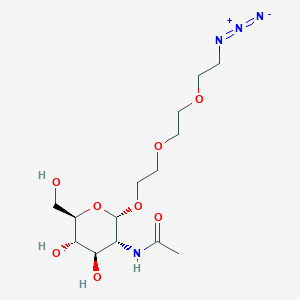

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

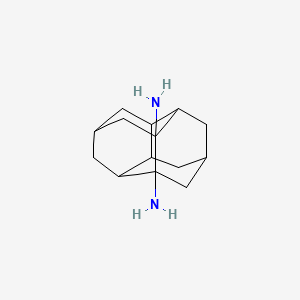

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)